[(S,S)-Teth-TsDpen RuCl]
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Overview
Description
[(S,S)-Teth-TsDpen RuCl] is a ruthenium-based catalyst known for its application in asymmetric hydrogenation reactions. The compound’s full name is Chloro[N-[(1S,2S)-1,2-diphenyl-2-[®-[3-(η6-phenyl)propyl]amino-κN]ethyl]-4-methylbenzenesulfonamidato-κN]ruthenium. It is widely used in organic synthesis due to its ability to facilitate the production of chiral molecules with high enantioselectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(S,S)-Teth-TsDpen RuCl] typically involves the reaction of ruthenium chloride with the chiral ligand (S,S)-TsDpen. The reaction is carried out under inert atmosphere conditions to prevent oxidation. The process involves the following steps:
- Dissolution of ruthenium chloride in a suitable solvent such as dichloromethane.
- Addition of the chiral ligand (S,S)-TsDpen to the solution.
- Stirring the mixture at room temperature for several hours.
- Purification of the product through recrystallization or chromatography .
Industrial Production Methods
Industrial production of [(S,S)-Teth-TsDpen RuCl] follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity starting materials and solvents is crucial to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
[(S,S)-Teth-TsDpen RuCl] primarily undergoes asymmetric hydrogenation reactions. It acts as a catalyst in the reduction of ketones and acetylenic ketones to produce chiral alcohols and diols .
Common Reagents and Conditions
The common reagents used in these reactions include hydrogen gas and various solvents such as dichloromethane or ethanol. The reactions are typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere .
Major Products Formed
The major products formed from these reactions are chiral alcohols and diols. For example, the reduction of acetylenic ketones using [(S,S)-Teth-TsDpen RuCl] results in the formation of (3S,6S)-1,8-diphenylocta-1,7-diyne-3,6-diol .
Scientific Research Applications
[(S,S)-Teth-TsDpen RuCl] has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which [(S,S)-Teth-TsDpen RuCl] exerts its catalytic effects involves the coordination of the ruthenium center with the substrate. The chiral ligand (S,S)-TsDpen provides a chiral environment that facilitates the selective reduction of the substrate. The molecular targets include ketones and acetylenic ketones, and the pathways involved are primarily hydrogenation reactions .
Comparison with Similar Compounds
Similar Compounds
- [(R,R)-Teth-TsDpen RuCl]
- [(S,S)-Ts-DENEB™]
- [(R,R)-Ts-DENEB™]
- RuCl (p-cymene) [(S,S)-Ts-DPEN]
- RuCl (p-cymene) [(R,R)-Ts-DPEN]
Uniqueness
[(S,S)-Teth-TsDpen RuCl] is unique due to its high enantioselectivity and efficiency in asymmetric hydrogenation reactions. Compared to similar compounds, it offers better yields and selectivity, making it a preferred choice in the synthesis of chiral molecules .
Properties
IUPAC Name |
chlororuthenium(1+);[1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-(4-methylphenyl)sulfonylazanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N2O2S.ClH.Ru/c1-24-19-21-28(22-20-24)35(33,34)32-30(27-17-9-4-10-18-27)29(26-15-7-3-8-16-26)31-23-11-14-25-12-5-2-6-13-25;;/h2-10,12-13,15-22,29-31H,11,14,23H2,1H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDABGVLQRDDWLY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)NCCCC4=CC=CC=C4.Cl[Ru+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31ClN2O2RuS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851051-43-9 |
Source
|
Record name | Methylruthenium(3+) chloride {(1S,2S)-1,2-diphenyl-2-[(3-phenylpropyl)azanidyl]ethyl}[(4-methylphenyl)sulfonyl]azanide (1:1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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